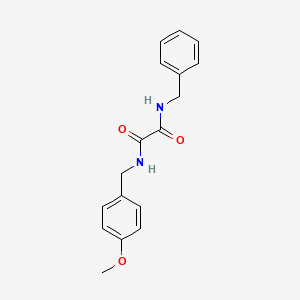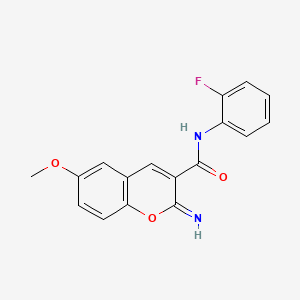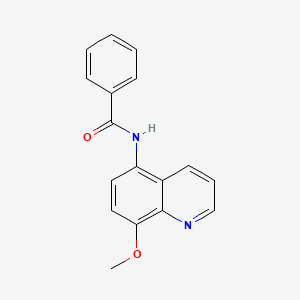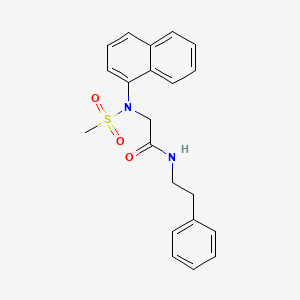![molecular formula C14H21N3O2 B5146635 N,N,N'-trimethyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5146635.png)
N,N,N'-trimethyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-trimethyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine, also known as "NBDHEX," is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2002 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Mecanismo De Acción
NBDHEX inhibits HK2 by binding to a specific site on the protein, which prevents it from interacting with other molecules involved in the energy production process. This ultimately leads to a decrease in the production of ATP, the energy currency of the cell, and an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to the cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, NBDHEX has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NBDHEX is that it is a relatively small molecule, which makes it easy to synthesize and modify for different applications. Additionally, it has been shown to be effective in vitro and in vivo in preclinical studies, suggesting that it has potential as a cancer treatment. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several potential future directions for research on NBDHEX. One area of focus could be on optimizing its structure to improve its specificity and efficacy as a cancer treatment. Another could be on exploring its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research could be done to understand its effects on other biological processes, such as inflammation and oxidative stress. Overall, NBDHEX is a promising molecule with potential for a range of scientific applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of NBDHEX involves a multi-step process that includes the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine and ethylenediamine. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
NBDHEX has been shown to have potential as a cancer treatment due to its ability to inhibit the activity of a protein called "hexokinase 2" (HK2), which is overexpressed in many types of cancer cells. By inhibiting HK2, NBDHEX can disrupt the cancer cells' ability to produce energy and proliferate, leading to cell death.
Propiedades
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-15(2)11-12-16(3)10-6-8-13-7-4-5-9-14(13)17(18)19/h4-9H,10-12H2,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJFTGLCXQZJS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)


![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)

![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)
![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5146622.png)

![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B5146633.png)
![7-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5146634.png)